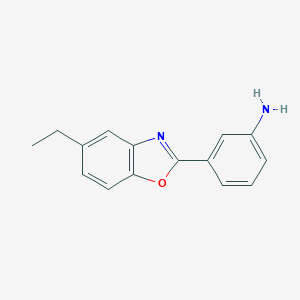

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, also known as EBP, is an organic compound that has been the subject of scientific research for many years. It is a member of the benzooxazol family and is composed of an ethyl group, a benzooxazol group, and a phenylamine group. This compound has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Plastic Scintillators and Luminescence

Plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including 2-biphenyl-5-phenyl-1,3-oxazole and others, are used for radiation detection due to their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The study by Salimgareeva & Kolesov (2005) demonstrates how changing the conventional secondary solvents in these scintillators can improve their properties without altering their fundamental characteristics, highlighting the potential of such compounds in enhancing scintillator performance (Salimgareeva & Kolesov, 2005).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as a model for drug design, particularly in targeting AT-rich sequences. Issar & Kakkar (2013) review the uses of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, emphasizing the foundational role of such interactions in rational drug design and the investigation of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, including those with benzooxazole structures, focuses on their application in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Lipunova et al. (2018) detail the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, showcasing the broad utility of these compounds in technology and materials science (Lipunova et al., 2018).

properties

IUPAC Name |

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAMZMMYEPRNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B433579.png)

![2-(biphenyl-2-yloxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433591.png)

![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(biphenyl-2-yloxy)acetohydrazide](/img/structure/B433594.png)

![2-([1,1'-biphenyl]-2-yloxy)-N'-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433597.png)

![N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433602.png)

![4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B433604.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxyacetohydrazide](/img/structure/B433616.png)

![2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433627.png)

![4-Benzyl-2-nitro-6-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B433630.png)

![4-Benzyl-2-bromo-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B433634.png)

![N-{3-[(5-benzyl-3-bromo-2-hydroxybenzylidene)amino]phenyl}-2-chlorobenzamide](/img/structure/B433635.png)

![5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433641.png)

![N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433643.png)